molecular formula C11H8ClNO2 B8406798 4-(4-Chlorobenzoyl)-5-methylisoxazole

4-(4-Chlorobenzoyl)-5-methylisoxazole

Cat. No.: B8406798
M. Wt: 221.64 g/mol
InChI Key: JXKBECUCDVJFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorobenzoyl)-5-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a 4-chlorobenzoyl group at position 4 and a methyl group at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing 4-chlorobenzoyl group and the electron-donating methyl substituent, enabling diverse chemical modifications .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

(4-chlorophenyl)-(5-methyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C11H8ClNO2/c1-7-10(6-13-15-7)11(14)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

JXKBECUCDVJFOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the isoxazole ring or the benzoyl moiety, leading to variations in pharmacological activity, solubility, and synthetic pathways. Key examples include:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
4-(4-Chlorophenyl)-3-(4-(benzyloxy)phenyl)-5-methylisoxazole (9) 3-(4-benzyloxy), 4-(4-Cl) 395.12 Growth inhibitory activity in vitro
1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide (12) Thiosemicarbazide backbone, 2-F substituent - High yield (93%); potential antimicrobial use
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 4-carboxylic acid, 4-Br substituent - Structural similarity (95%) to target
5-Amino-4-chloro-3-methylisoxazole Amino group at position 5 - Enhanced reactivity in nucleophilic substitutions

Key Observations :

  • Electron-Withdrawing Groups: The 4-chlorobenzoyl group in the target compound enhances electrophilicity, facilitating nucleophilic attacks compared to non-halogenated analogues like 3,5-dimethylisoxazole derivatives .
  • Biological Activity : Compound 9 () exhibits in vitro growth inhibition, likely due to the vicinal diaryl-substituted isoxazole framework, which is absent in thiosemicarbazide derivatives (e.g., compound 12 ) .
  • Synthetic Accessibility : Thiosemicarbazides (e.g., compound 12 ) are synthesized in higher yields (>90%) compared to diaryl-substituted isoxazoles (e.g., compound 9 , 395.12 g/mol), which require multistep purifications .
Pharmacological and Functional Comparisons
  • Receptor Interactions: Unlike 2-amino-3-benzoylthiophenes (), which act as allosteric enhancers of adenosine A1 receptors, 4-(4-chlorobenzoyl)-5-methylisoxazole derivatives lack documented receptor modulation but show growth inhibitory effects .
  • Thermodynamic Stability : Theoretical calculations () suggest that dihydroisoxazole derivatives (e.g., [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate) exhibit greater conformational flexibility than the rigid isoxazole core of the target compound .

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